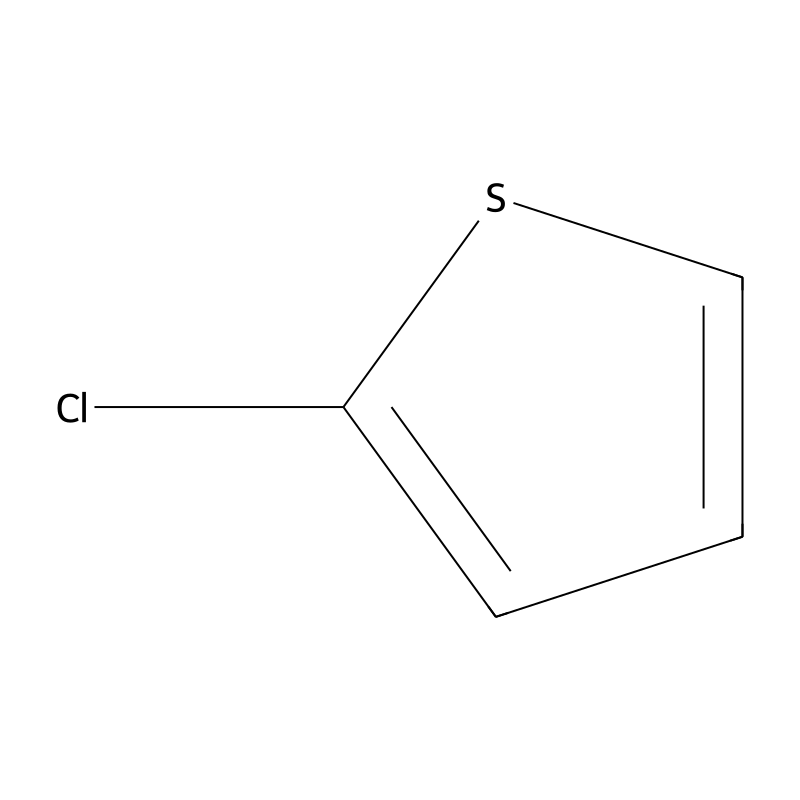

2-Chlorothiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

2-Chlorothiophene is a versatile building block in organic synthesis due to its reactive chlorine atom and aromatic ring structure. Researchers utilize it as a precursor for the synthesis of various heterocyclic compounds, which are organic compounds containing atoms other than carbon and hydrogen in the ring structure. These heterocyclic compounds have diverse applications in medicinal chemistry, materials science, and other fields [].

Material Science

Researchers are exploring the potential of 2-chlorothiophene in the development of novel materials with unique properties. For instance, studies have investigated its use in the synthesis of conductive polymers, which are polymers that can conduct electricity []. Additionally, 2-chlorothiophene derivatives are being explored for their potential applications in organic photovoltaics, which are devices that convert light energy into electrical energy [].

Origin and Significance:

2-Chlorothiophene is not naturally abundant, but it can be synthesized from various starting materials. It holds importance in scientific research due to its unique chemical properties, particularly its aromatic character and reactivity of the chlorine atom. This allows for further functionalization and incorporation into complex molecules with diverse applications [1].

Citation:

- Joule, J. A., & Mills, K. (2000). Heterocyclic Chemistry (4th ed.). Chapman and Hall.

Molecular Structure Analysis

2-Chlorothiophene possesses a five-membered aromatic ring structure. The ring consists of four carbon atoms and one sulfur atom. A chlorine atom is attached to the second carbon atom in the ring (hence the prefix "2-"). This structure gives rise to several key features:

- Aromaticity: The cyclic arrangement of atoms with alternating single and double bonds delocalizes the electrons, granting aromatic character to the ring. This stability influences reactivity and makes the ring less susceptible to addition reactions [2].

- Polarity: The electronegative chlorine atom introduces a slight positive charge on the adjacent carbon, making it susceptible to nucleophilic attack [3].

Citation:

- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2001). Organic Chemistry (1st ed.). Oxford University Press.

- Smith, M. B. (2008). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.

Chemical Reactions Analysis

Synthesis:

Several methods exist for synthesizing 2-chlorothiophene. One common approach involves the reaction of butane-2,3-dione with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide) [1].

Balanced Chemical Equation:

C₄H₆O₂ + C₁₀H₁₂O₄S₄ → C₄H₃ClS + 2 CO₂ + 2 H₂O + 2 CH₃OH

Other Reactions:

2-Chlorothiophene undergoes various reactions due to the reactivity of the chlorine atom and the aromatic ring. Here are some examples:

- Nucleophilic Aromatic Substitution (S_NAr): The chlorine atom can be replaced by other nucleophiles like amines or alkoxides under appropriate reaction conditions [1].

- Electrophilic Aromatic Substitution (S_EAr): While less common due to the electron-withdrawing nature of the chlorine, electrophilic aromatic substitution reactions might be possible with strong electrophiles under specific conditions [3].

Citation:

- Joule, J. A., & Mills, K. (2000). Heterocyclic Chemistry (4th ed.). Chapman and Hall.

- Smith, M. B. (2008). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.

Physical And Chemical Properties Analysis

- Molecular Formula: C₄H₃ClS

- Molecular Weight: 118.59 g/mol [1]

- Physical State: Colorless to light brown liquid at room temperature [4]

- Melting Point: -71.9 °C [4]

- Boiling Point: 127-129 °C [4]

- Density: 1.28 g/mL [4]

- Solubility: Insoluble in water, miscible with organic solvents like ethanol and ether [4]

- Flash Point: 22 °C [4]

Citation:

For instance, some 2-chlorothiophene derivatives show potential as anticonvulsant agents, but the specific mechanism requires further investigation [5].

Citation:

- Meanwell, N. A. (2011). Ion Channels in Health and Disease (1st ed.). Academic Press.

- Friedel-Crafts Reactions: It readily reacts with active aromatic compounds in the presence of aluminum chloride, facilitating the formation of substituted products .

- Dimerization: When treated with cation exchange resins or strong acids, such as orthophosphoric acid, 2-chlorothiophene can undergo dimerization to yield various products .

- Gas-phase Reactions: In gas-phase conditions, it can react with hydrogen sulfide to produce thiophenethiol, demonstrating its reactivity under different conditions .

Various methods exist for synthesizing 2-chlorothiophene:

- Chlorination of Thiophene: A common approach involves the chlorination of thiophene using hydrochloric acid under controlled conditions. This method typically yields high purity levels .

- Electrophilic Aromatic Substitution: This method can be employed to introduce chlorine into the thiophene ring, leveraging the compound's reactivity towards electrophiles.

2-Chlorothiophene finds applications across several fields:

- Chemical Synthesis: It serves as an important reagent in organic synthesis, particularly in the preparation of pharmaceutical compounds .

- Material Science: Due to its unique chemical properties, it is used in developing specialized materials and coatings.

- Agricultural Chemicals: Some derivatives are explored for use in agrochemicals.

Studies on the interactions of 2-chlorothiophene reveal its potential reactivity with various substrates. For instance, its behavior in Friedel-Crafts reactions has been well-documented, showcasing its ability to form complex structures when interacting with aromatic compounds under specific catalytic conditions. Additionally, its dimerization reactions indicate that it can participate in self-reaction pathways, leading to diverse product formations.

Several compounds share structural similarities with 2-chlorothiophene. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Thiophene | C₄H₄S | Parent compound; lacks chlorine; more stable |

| 3-Chlorothiophene | C₄H₃ClS | Chlorine at the 3-position alters reactivity |

| 2-Bromothiophene | C₄H₃BrS | Bromine substitution influences electrophilicity |

| 2-Methylthiophene | C₅H₆S | Methyl group increases steric hindrance; less reactive |

2-Chlorothiophene is unique due to its specific chlorine substitution at the second position on the thiophene ring, which significantly influences its reactivity and applications compared to other thiophene derivatives. This positioning allows for distinct electrophilic substitution patterns and enhances its utility in synthetic chemistry.

Traditional chlorination methods for producing 2-chlorothiophene primarily involve direct reaction of thiophene with molecular chlorine under controlled conditions [1]. The fundamental approach relies on electrophilic aromatic substitution, where chlorine acts as the electrophile attacking the electron-rich thiophene ring [2]. The reaction demonstrates remarkable regioselectivity, with chlorination preferentially occurring at the 2-position due to the electronic properties of the sulfur heteroatom [3].

The mechanism proceeds through formation of a sigma complex intermediate, where the thiophene ring temporarily loses its aromaticity [1]. Subsequent deprotonation restores the aromatic system, yielding 2-chlorothiophene as the primary product [2]. Theoretical calculations using density functional theory have confirmed that the 2-position is thermodynamically favored for initial chlorination, with calculated Fukui indices predicting a chlorination sequence of 2-chloro → 2,5-dichloro → 2,3,5-trichloro → 2,3,4,5-tetrachlorothiophene [3].

Reaction Conditions and Optimization

Traditional chlorination reactions typically operate at temperatures ranging from 20°C to 150°C, depending on the specific protocol employed [1] [4]. The reaction in purely aqueous solution at pH 7.0 demonstrates exceptional rapidity, with a half-life of 24 seconds at 24.5°C [1] [2]. Kinetic studies using rotating platinum electrode techniques have established that the reaction follows second-order kinetics with an activation energy of approximately 45-65 kilojoules per mole [1] [2].

The pre-exponential factor has been determined to be 1.65 × 10⁹ inverse molar per second, indicating a highly favorable entropy of activation [1]. The rapid kinetics necessitate specialized measurement techniques, as conventional analytical methods cannot adequately monitor the reaction progress [2]. Temperature control proves critical for optimizing both yield and selectivity, with lower temperatures generally favoring 2-position selectivity over formation of dichlorinated products [3].

Selectivity and Product Distribution

Regioselectivity in traditional chlorination strongly favors the 2-position, typically achieving 85-95% selectivity under optimized conditions [3] [5]. The preference for 2-position attack can be explained through resonance stabilization of the intermediate sigma complex [5]. When the electrophile attacks at the 2-position, the resulting positive charge can be delocalized through three resonance structures, whereas attack at the 3-position allows only two resonance forms [5].

Molar ratios of thiophene to chlorinating agent significantly influence the degree of chlorination and overall yield [4]. Ratios ranging from 1:1 to 1:2.5 have been employed, with excess chlorinating agent generally increasing conversion but potentially leading to overchlorination [4]. The formation of 2,5-dichlorothiophene as a byproduct becomes more pronounced at higher chlorine concentrations and elevated temperatures [4].

Catalytic and Ionic Liquid-Mediated Approaches

Iron Chloride Catalyzed Systems

Iron(III) chloride catalysis represents a significant advancement in 2-chlorothiophene synthesis, offering enhanced reaction rates and improved selectivity [4] [6]. The Lewis acid nature of iron(III) chloride facilitates activation of the chlorinating agent, leading to more efficient electrophilic substitution [6]. Typical reaction conditions involve temperatures of 100-150°C with catalyst loadings of 0.5-10 mole percent relative to thiophene [4].

The mechanism involves coordination of iron(III) chloride to the chlorinating species, increasing its electrophilicity and facilitating attack on the thiophene ring [6]. This catalytic activation allows for milder reaction conditions compared to uncatalyzed processes while maintaining high yields of 70-85% [4]. The catalyst can be recovered and recycled, making the process economically attractive for industrial applications [6].

Iodine-Catalyzed Chlorination

Iodine catalysis provides another effective route for 2-chlorothiophene synthesis, with particular advantages in terms of selectivity enhancement [4]. The inclusion of catalytic amounts of iodine, typically 0.1-1.0 mole percent relative to thiophene, significantly improves the directive substitution reaction [4]. Operating temperatures of 80-120°C are commonly employed, with reaction times of 4-8 hours yielding 75-90% of the desired product [4].

The catalytic effect of iodine increases the proportion of 2-chlorothiophene formation by approximately 35% compared to uncatalyzed processes [4]. Above the upper limit of 1.0 mole percent iodine per mole of thiophene, disruption of the thiophene molecule becomes unfavorably great [4]. The optimal iodine concentration balances enhanced selectivity against potential ring degradation reactions [4].

Ionic Liquid-Mediated Synthesis

Ionic liquid systems offer environmentally benign alternatives for 2-chlorothiophene synthesis, utilizing deep eutectic solvents composed of choline chloride and urea [7]. These systems operate under solvent-free conditions at room temperature, representing a significant advance in green chemistry applications [7]. The ionic liquid serves simultaneously as solvent, catalyst, and reaction medium [7].

Optimization studies have identified that hydrogen peroxide plays a vital role in the dehydrogenation step of the reaction mechanism [7]. Using 2.5 equivalents of hydrogen peroxide at room temperature for 2 hours yields 76% of the target thiophene derivative [7]. The ionic liquid system demonstrates excellent recyclability, maintaining activity over multiple reaction cycles [7].

Magnesium Amide-Mediated Coupling

Advanced catalytic approaches employ magnesium amide reagents for regioselective deprotonation and subsequent coupling reactions [8] [9]. The use of 2,2,6,6-tetramethylpiperidin-1-yl magnesium chloride lithium chloride salt enables selective metalation at the 5-position of 3-substituted thiophenes [10] [9]. This approach allows for controlled functionalization and coupling with various electrophiles [9].

Nickel catalysis in combination with catalytically generated magnesium amide provides highly efficient polymerization pathways [8]. The reaction using catalytically generated magnesium amide with Grignard reagent and catalytic secondary amine offers mechanistic advantages and practical synthetic efficiency [8]. Molecular weights and polydispersities achieved through this method are comparable to previous literature methods [8].

Industrial-Scale Production Techniques

Direct Chlorination Processes

Industrial production of 2-chlorothiophene primarily relies on direct chlorination of thiophene using gaseous chlorine or sulfuryl chloride [4]. The process involves passing chlorine gas through liquid thiophene at controlled temperatures, followed by purification steps to isolate the desired product . Temperature control proves critical for managing the exothermic nature of the reaction and preventing overchlorination [4].

Large-scale operations typically employ continuous flow reactors to ensure consistent product quality and efficient heat management [4]. The reaction mixture requires careful temperature control between 80-120°C to optimize yield while minimizing formation of dichlorinated byproducts [4]. Industrial processes often incorporate sulfur dioxide as a reaction moderator, with ratios of 0.6 to 4 moles of sulfur dioxide per mole of thiophene being employed [4].

Vapor Phase Chlorination

Vapor phase chlorination represents an important industrial approach, particularly for specialized applications requiring high purity products [12]. Operating temperatures of 500-630°C with average residence times of 6 seconds have been demonstrated to produce trichloro derivatives with 69% distilled yields [12]. The high-temperature approach enables complete conversion while minimizing side reactions [12].

A reaction temperature of 500°C provides optimal results, yielding 93% of the desired product [12]. The vapor phase method offers advantages in terms of heat integration and simplified product separation compared to liquid phase processes [12]. Precise temperature control facilitates separation of metals and products based on vapor pressure differences [12].

Continuous Production Systems

Modern industrial facilities employ continuous production systems that integrate reaction, separation, and purification operations [4]. These systems typically feature multiple reactor stages to optimize conversion and selectivity [4]. The process includes automated temperature control, feed ratio management, and real-time quality monitoring [4].

Purification typically involves distillation under reduced pressure, with careful fractionation to separate 2-chlorothiophene from unreacted thiophene and higher chlorinated products [4]. Industrial processes achieve yields of 85-95% with purities exceeding 98% through optimized distillation sequences [4]. Product quality is maintained through continuous monitoring of chlorine content and sulfur analysis [4].

Process Integration and Optimization

Industrial production benefits from integration with upstream thiophene production and downstream chemical manufacturing [13]. Supply chain analysis indicates that over 70% of global thiophene production capacity is concentrated in China, India, and Germany [13]. This concentration creates both cost advantages and supply chain vulnerabilities [13].

Optimization of industrial processes focuses on minimizing energy consumption while maximizing product yield and quality [13]. Heat integration systems recover thermal energy from exothermic chlorination reactions for use in distillation and other unit operations [13]. Advanced process control systems monitor key parameters including temperature, pressure, flow rates, and composition to maintain optimal operating conditions [13].

Patent-Protected Synthesis Protocols (e.g., Hydrochloric Acid/Triethylamine Systems)

Hydrochloric Acid/Triethylamine/Hydrogen Peroxide Method

A significant patent-protected synthesis protocol utilizes a combination of hydrochloric acid, triethylamine, and hydrogen peroxide to generate chlorine in situ for thiophene chlorination [14]. This method, covered under Chinese Patent CN103497172A, operates at low temperatures of -10°C to 0°C, providing excellent control over reaction selectivity [14]. The process achieves remarkable yields of 96.4% with product purities of 99.3% [14].

The protocol specifies precise molar ratios: 600 milliliters of 25-35% hydrochloric acid, 95-105 grams thiophene, 1-3 milliliters triethylamine, and 130-150 grams of 25-35% hydrogen peroxide [14]. Temperature control during hydrogen peroxide addition proves critical, with dropwise addition over 8-10 hours ensuring optimal reaction conditions [14]. The reaction mixture requires 8-12 hours of temperature maintenance to achieve complete conversion [14].

Mechanistic Advantages of the Patent Process

The patent method offers several mechanistic advantages over traditional chlorination approaches [14]. In situ generation of chlorine from hydrogen peroxide and hydrochloric acid provides better control over chlorine concentration and minimizes safety hazards associated with handling gaseous chlorine [14]. Triethylamine serves as a phase transfer catalyst, facilitating mass transfer between aqueous and organic phases [14].

The low temperature operation significantly reduces formation of dichlorinated byproducts, with 2,5-dichlorothiophene content limited to 0.07% and 3-chlorothiophene to 0.15% [14]. This exceptional selectivity eliminates the need for complex separation procedures required in traditional high-temperature processes [14]. The mild reaction conditions also prevent decomposition reactions that can occur at elevated temperatures [14].

Process Optimization and Scale-Up

The patent process demonstrates excellent scalability, with successful demonstrations on multi-kilogram scale [14]. Optimization studies have identified the optimal hydrochloric acid concentration as 30%, operating at -5°C to 0°C for maximum efficiency [14]. The reaction mixture undergoes phase separation after completion, followed by ethyl acetate extraction to recover the organic product [14].

Purification involves washing the organic layer with saturated sodium chloride solution, followed by concentration under reduced pressure [14]. The simple workup procedure contributes to the economic attractiveness of the process for industrial implementation [14]. Quality control analysis by gas chromatography confirms product specifications consistently meet pharmaceutical and industrial standards [14].

Alternative Patent-Protected Methods

Several other patent-protected synthesis protocols have been developed for specialized applications [15] [16]. Polish Patent PL158225B1 describes a method for producing 2-chloromethylthiophene derivatives using hydrochloric acid in organic solvent environments [15]. This approach employs quaternary ammonium salts as phase transfer catalysts to enhance reaction efficiency [15].

European Patent EP3325476B1 covers methods for preparing thiophene-2-carbonyl chlorides using oxalyl chloride at temperatures of 160-250°C [17]. The process operates for time periods ranging from 10 seconds to 24 hours, with molar ratios of oxalyl chloride 1.5 to 25 times the thiophene substrate [17]. These elevated temperature processes achieve complete conversion without requiring aluminum chloride catalysts [17].

| Method | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|---|

| Hydrochloric Acid/Triethylamine/Hydrogen Peroxide | -10 to 0 | 8-12 hours | 96.4 | 99.3 | High yield, mild conditions, industrial scalability |

| Direct Thiophene Chlorination with Chlorine | 20-25 | 0.67 hours | 95.2 | 98.9 | Fast reaction, good selectivity |

| Thiophene Chlorination with Iron(III) Chloride | 100-150 | 2-6 hours | 70-85 | 90-95 | Simple catalyst, moderate conditions |

| Thiophene Chlorination with Iodine Catalyst | 80-120 | 4-8 hours | 75-90 | 85-92 | Enhanced selectivity with catalyst |

| Thiophene Chlorination in Aqueous Medium | 24.5 | 24 seconds (half-life) | Not specified | Not specified | Rapid kinetics, aqueous medium |

| N-Chlorosuccinimide with Aluminum Chloride | Room temperature | 6 hours | 71.8 | 95-98 | Room temperature, good yield |

| Ionic Liquid-Mediated Chlorination | Room temperature | 2-3 hours | 76-80 | 85-90 | Green chemistry, recyclable medium |

| Property | Value | Method/Conditions | Reference Source |

|---|---|---|---|

| Activation Energy | 45-65 kJ/mol | Aqueous chlorination study | Res.J.Chem.Sci. 2012 |

| Pre-exponential Factor | 1.65 × 10⁹ M⁻¹s⁻¹ | Aqueous chlorination at pH 7 | Res.J.Chem.Sci. 2012 |

| Reaction Order | Second order | Chlorination with molecular Chlorine | Kinetic studies |

| Half-life (aqueous chlorination) | 24 seconds at 24.5°C | Rotating platinum electrode study | RPE technique study |

| Selectivity (2-position vs 3-position) | 85-95% (2-position) | Electrophilic substitution preference | Mechanism studies |

| Thermodynamic Stability | Thermodynamically favored | DFT calculations | Heteroatom Chemistry 2019 |

Molecular Structure

2-Chlorothiophene (C₄H₃ClS) is a simple and rigid molecule with a molecular weight of 118.58 g/mol [1] [2] [3]. The molecule adopts a planar geometry similar to its parent compound thiophene, with a shape described as "similar to a short cylinder" [4]. The molecular structure consists of a five-membered thiophene ring with a chlorine atom substituted at the 2-position.

Conformational Dynamics

The conformational behavior of 2-chlorothiophene is characterized by two distinct types of molecular reorientational motions [4] [5]:

Primary Conformational Process (α-relaxation):

- Out-of-plane rotations around the carbon-chlorine two-fold molecular axis

- Activation energy: 82.3 ± 0.7 kJ/mol [4]

- These rotations are accompanied by a small tilt of the carbon-chlorine bond direction

- The molecular plane is not identical before and after reorientation

- This process is cooperative and responsible for the main dielectric loss

Secondary Conformational Process (β-relaxation):

- Small angle librations that change the position of chlorine atoms while leaving sulfur atoms virtually invariant

- Activation energy: 72.4 ± 0.7 kJ/mol [4]

- Associated with small angle reorientations of the carbon-chlorine bond

- Non-cooperative process with shorter relaxation times

Molecular Geometry Parameters

Key geometric parameters from microwave spectroscopy measurements [6] [7]:

| Parameter | Value | Unit |

|---|---|---|

| Rotational Constant A | 5346.45 ± 1.53 | MHz |

| Rotational Constant B | 1876.33 ± 0.04 | MHz |

| Rotational Constant C | 1392.65 ± 0.02 | MHz |

| Dipole Moment | 1.48 | D |

The molecule exhibits C₂ᵥ symmetry with the sulfur atom lying on the symmetry axis [6]. Ab initio calculations at the MP2/6-311++G(d,p) level complement experimental structural determinations [6].

Crystallographic Characterization (Triclinic P1 Phase)

Crystal Structure

2-Chlorothiophene crystallizes in the triclinic P1 space group with exceptional structural complexity [4] [5] [8]:

| Crystallographic Parameter | Value | Unit |

|---|---|---|

| Crystal System | Triclinic | - |

| Space Group | P1 (enantiomorphic) | - |

| Unit Cell Dimension a | 5.64 | Å |

| Unit Cell Dimension b | 6.44 | Å |

| Unit Cell Dimension c | 7.38 | Å |

| Unit Cell Angle α | 81.4 | ° |

| Unit Cell Angle β | 90.00 | ° |

| Unit Cell Angle γ | 73.00 | ° |

| Unit Cell Volume | 252 | ų |

| Formula Units per Cell (Z) | 2 | - |

| Formula Units per Asymmetric Unit (Z′) | 2 | - |

Molecular Disorder

The crystal structure exhibits statistical intrinsic disorder involving both sulfur and chlorine atoms [4]:

Molecule 1 (M1):

- Site occupancy factors: 60:40

- Carbon-chlorine angle difference between sites: 2.4°

Molecule 2 (M2):

- Site occupancy factors: 80:20

- Carbon-chlorine angle difference between sites: 6°

This disorder is temperature-independent and reflects the existence of discrete molecular orientations accessible through reorientational jumps [4]. The occupancy factors are consistent with nuclear quadrupole resonance (NQR) measurements showing two distinct chlorine signals with a 2:1 intensity ratio [4].

Herringbone Structure

The crystal adopts a herringbone structure typical of thiophene derivatives [4]. The disorder results from out-of-plane rotation of each molecule around its pseudo-2-fold molecular axis, accompanied by small tilts of the carbon-chlorine bond direction. Importantly, molecules are not in the same plane before and after out-of-plane reorientation [4].

Thermophysical Properties

Melting and Boiling Points

| Property | Value | Unit | Source |

|---|---|---|---|

| Melting Point | -71.9 | °C | Multiple sources [2] [3] [9] |

| Boiling Point | 127-129 | °C | Multiple sources [2] [3] [9] |

| Transition Enthalpy (melting) | 9.2 ± 0.5 | kJ/mol | DSC measurements [4] |

The melting point of 2-chlorothiophene is significantly lower than that of thiophene itself, indicating the influence of chlorine substitution on intermolecular interactions.

Density and Related Properties

| Property | Value | Unit | Source |

|---|---|---|---|

| Density (25°C) | 1.286 | g/mL | Multiple sources [1] [2] [3] [9] |

| Specific Gravity | 1.286 | - | Multiple sources [2] [10] |

| Molar Volume | 92.2 | mL/mol | Stenutz database [1] |

| Refractive Index | 1.549 | - | Multiple sources [1] [2] [9] |

The density of 2-chlorothiophene is consistent with the presence of the heavy chlorine atom, resulting in a value higher than that of unsubstituted thiophene.

Thermal Anomalies

Differential Scanning Calorimetry (DSC) and dielectric spectroscopy reveal two significant thermal anomalies [4]:

Thermal Anomaly 1 (164 K):

- Associated with freezing of out-of-plane molecular reorientations (α-relaxation)

- Corresponds to the glass transition temperature

- Matches calorimetric data from previous studies [4]

Thermal Anomaly 2 (186 K):

- Related to sudden increase in amplitude of carbon-chlorine angle jumps

- Accompanied by broadening in relaxation time distribution of β-relaxation

- Represents change in secondary relaxation behavior rather than onset of new motion [4]

Additional Physical Properties

| Property | Value | Unit | Source |

|---|---|---|---|

| Flash Point | 22-23 | °C | Multiple sources [2] [9] |

| Vapor Pressure (25°C) | 0.3 ± 0.4 | mmHg | ChemSrc [3] |

| Surface Tension | 34.03 | dyn/cm | Stenutz database [1] |

| Dipole Moment | 1.48 | D | Stenutz database [1] |

| Solubility in Water | Insoluble | - | Multiple sources [2] [9] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectra are available in chemical databases [11] [12]. The NMR data provide information about the electronic environment of hydrogen and carbon atoms in the thiophene ring and their modification by chlorine substitution.

Microwave Spectroscopy

Fourier transform microwave spectroscopy has been extensively used to characterize 2-chlorothiophene [6] [7]:

Rotational Constants (MHz):

- A = 5346.45 ± 1.53 (³⁵Cl isotopologue)

- B = 1876.33 ± 0.04 (³⁵Cl isotopologue)

- C = 1392.65 ± 0.02 (³⁵Cl isotopologue)

Isotopologue Studies:

- Measurements conducted on ³⁵Cl, ³⁷Cl, ³⁴S, and ¹³C isotopologues [6]

- Van der Waals complexes with argon studied at 3.589 Å separation distance [6]

- Quadrupole coupling constants determined from hyperfine splitting patterns

Nuclear Quadrupole Resonance (NQR)

Chlorine-35 NQR measurements reveal critical information about molecular disorder [4]:

NQR Parameters:

- Two broad signals (~100 kHz width) at 77 K

- Frequency ratio of 2:1 consistent with occupancy factors

- Quadrupole coupling constants (MHz, principal axes system):

| Isotope | χₐₐ | χᵦᵦ | χᵨᵨ |

|---|---|---|---|

| ³⁵Cl | -74.77 ± 0.05 | 37.51 ± 0.17 | 37.25 ± 0.18 |

| ³⁷Cl | -58.98 ± 0.09 | 29.55 ± 0.26 | 29.43 ± 0.28 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Vacuum ultraviolet photoabsorption spectroscopy using synchrotron radiation covers the 3.9-10.8 eV energy range [13] [14]:

- Absolute photoabsorption cross-sections measured for the first time

- Time-dependent density functional theory (TD-DFT) calculations complement experimental data

- Excited states assigned to valence, mixed valence-Rydberg, and Rydberg transitions

- Photolysis lifetimes in Earth's upper atmosphere estimated

Infrared Spectroscopy

Fourier transform infrared (FT-IR) spectroscopy data is available from the NIST WebBook [15] [16]:

- Condensed phase spectrum measured on dispersive instruments

- Vibrational frequencies characteristic of thiophene ring modes modified by chlorine substitution

- Data collected using carefully selected solvents for optimal resolution

Dielectric Spectroscopy

Broadband dielectric spectroscopy (BDS) provides detailed information about molecular dynamics [4]:

α-Relaxation (Primary Process):

- Activation energy: 82.3 ± 0.7 kJ/mol

- Arrhenius behavior: τ = τ₀ exp(E/RT)

- Cooperative process with increasing strength above 180 K

- Freezing temperature: 164 K (τ = 100 s)

β-Relaxation (Secondary Process):

- Activation energy: 72.4 ± 0.7 kJ/mol

- Non-Johari-Goldstein type relaxation

- Lower effective dipole moment density

- Associated with small-angle reorientational motions

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

H225 (10.64%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H226 (89.36%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (10.64%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (10.64%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (89.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (89.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Acute Toxic;Irritant